molecular formula C32H66OS2 B12815242 S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate

S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate

Cat. No.: B12815242
M. Wt: 531.0 g/mol
InChI Key: VQLZUIYMRLMKNA-UHFFFAOYSA-N
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Description

S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate: is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate typically involves multi-step organic reactions. The starting materials often include 6-pentylundecane and other reagents that facilitate the formation of the sulfinothioate group. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation, disruption of cellular processes, or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Pentylundecane: A structurally related compound with similar hydrocarbon chains but lacking the sulfinothioate group.

    6-Isothiocyanato-6-pentylundecane: Another related compound with an isothiocyanate group instead of the sulfinothioate group.

Uniqueness

S-(6-Pentylundecan-6-yl) 6-pentylundecane-6-sulfinothioate is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H66OS2

Molecular Weight

531.0 g/mol

IUPAC Name

6-pentyl-6-(6-pentylundecan-6-ylsulfinylsulfanyl)undecane

InChI

InChI=1S/C32H66OS2/c1-7-13-19-25-31(26-20-14-8-2,27-21-15-9-3)34-35(33)32(28-22-16-10-4,29-23-17-11-5)30-24-18-12-6/h7-30H2,1-6H3

InChI Key

VQLZUIYMRLMKNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)SS(=O)C(CCCCC)(CCCCC)CCCCC

Origin of Product

United States

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